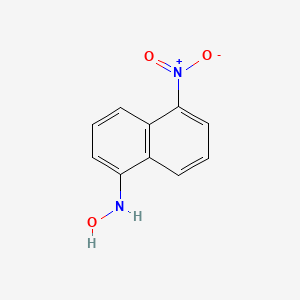![molecular formula C12H16N2O B11898447 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the indole ring or other functional groups.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated indole derivatives.
科学研究应用
Chemistry: In synthetic organic chemistry, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .
Biology and Medicine: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with various biological macromolecules.
相似化合物的比较
- 2,3,4,5,6,7,8,9-Octahydro-9-methyl-1H-carbazole
- 9-Methyl-1,2,3,4,5,6,7,8-octahydro-anthracene
- 9-Methyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene
Comparison: Compared to these similar compounds, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific indole structure, which imparts distinct reactivity and biological activity . The presence of the indole ring system makes it more versatile in synthetic applications and potentially more active in biological systems.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
9-methyl-3,4,5,6,7,8-hexahydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-7H2,1H3,(H,13,15) |
InChI 键 |
KPGLAUXDVUUMSE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCCC2)C3=C1C(=O)NCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



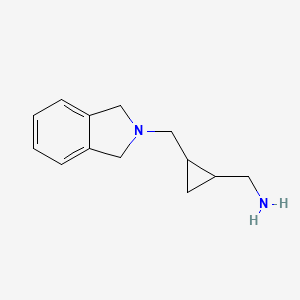
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
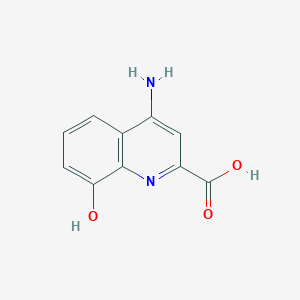
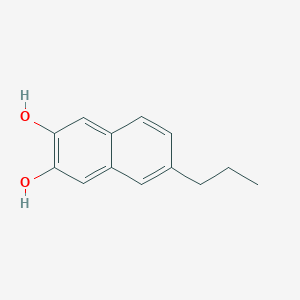

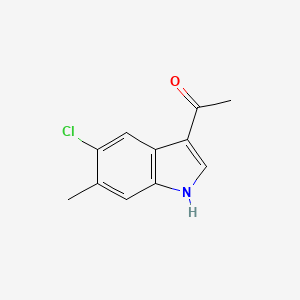
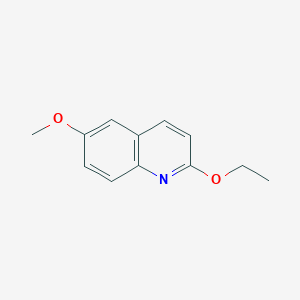
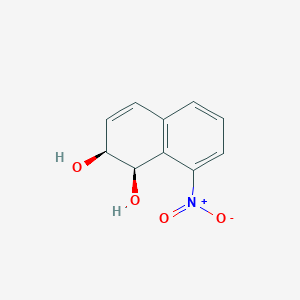
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)



